molecular formula C17H15IN2O3 B13918106 Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate

Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate

Cat. No.: B13918106
M. Wt: 422.22 g/mol
InChI Key: LFJPYCAVMZKHPL-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a benzyloxy group at the 6th position, an iodine atom at the 7th position, and an ethyl ester group at the 1st position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and suitable leaving groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated indazole derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide, thiols, or primary amines can be used in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydrogenated indazole derivatives.

    Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex indazole derivatives.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group and the iodine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in various biological processes.

    Modulation of Receptors: It can bind to and modulate the activity of specific receptors.

    Interference with Cellular Pathways: It can interfere with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Ethyl 6-(benzyloxy)-7-iodo-1H-indazole-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-(benzyloxy)-1H-indazole-1-carboxylate: Lacks the iodine atom at the 7th position.

    Ethyl 7-iodo-1H-indazole-1-carboxylate: Lacks the benzyloxy group at the 6th position.

    Mthis compound: Has a methyl ester group instead of an ethyl ester group.

Uniqueness

The presence of both the benzyloxy group and the iodine atom in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15IN2O3

Molecular Weight

422.22 g/mol

IUPAC Name

ethyl 7-iodo-6-phenylmethoxyindazole-1-carboxylate

InChI

InChI=1S/C17H15IN2O3/c1-2-22-17(21)20-16-13(10-19-20)8-9-14(15(16)18)23-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3

InChI Key

LFJPYCAVMZKHPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=CC(=C2I)OCC3=CC=CC=C3)C=N1

Origin of Product

United States

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